5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one
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Overview
Description
5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that belongs to the class of diazinanones This compound is characterized by its unique structure, which includes a trifluoromethyl group, chlorobenzoyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazinanone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazinanones with various functional groups.
Scientific Research Applications
5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorobenzoyl)-4-(3-(trifluoromethyl)phenyl)semicarbazide
- 1-(4-Chlorobenzoyl)-4-(4-chloro-2-(trifluoromethyl)phenyl)semicarbazide
- 1-(4-Chlorobenzoyl)-4-(3-ethylphenyl)semicarbazide
Uniqueness
5-(4-Chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13Cl2F3N2O3 |
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Molecular Weight |
433.2 g/mol |
IUPAC Name |
5-(4-chlorobenzoyl)-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H13Cl2F3N2O3/c19-10-7-5-9(6-8-10)15(26)13-14(11-3-1-2-4-12(11)20)24-16(27)25-17(13,28)18(21,22)23/h1-8,13-14,28H,(H2,24,25,27) |
InChI Key |
RWECVCFVBJZYFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(C(NC(=O)N2)(C(F)(F)F)O)C(=O)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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